3'-Chloro-4'-methylbutyrophenone
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Overview
Description
3’-Chloro-4’-methylbutyrophenone is an organic compound with the molecular formula C11H13ClO. It is a derivative of butyrophenone, characterized by the presence of a chlorine atom at the 3’ position and a methyl group at the 4’ position on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Chloro-4’-methylbutyrophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-chlorotoluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
4-Chlorotoluene+Butyryl chlorideAlCl33’-Chloro-4’-methylbutyrophenone
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 3’-chloro-4’-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3’-Chloro-4’-methylbenzoic acid or 3’-chloro-4’-methylbenzophenone.
Reduction: 3’-Chloro-4’-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Chloro-4’-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-chloro-4’-methylbutyrophenone depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it may interact with specific receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-4’-methylbutyrophenone
- 4-Chloro-4’-methylchalcone
- 4-Chloro-4’-methoxychalcone
Uniqueness
3’-Chloro-4’-methylbutyrophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDZSHJZTZNUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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